Cas no 1849283-80-2 (1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide)
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
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- MDL: MFCD30342655
- Inchi: 1S/C6H9N3O2/c7-6(11)5-3-8-9(4-5)1-2-10/h3-4,10H,1-2H2,(H2,7,11)
- InChI Key: LHYHSUSQLBMWFV-UHFFFAOYSA-N
- SMILES: OCCN1C=C(C(N)=O)C=N1
Computed Properties
- Exact Mass: 155.069476538g/mol
- Monoisotopic Mass: 155.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 81.1Ų
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide Pricemore >>
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| Ambeed | A1089564-1g |
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1849283-80-2 | 95% | 1g |
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| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054383-1g |
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| Enamine | EN300-301612-0.05g |
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1849283-80-2 | 95% | 0.05g |
$174.0 | 2023-09-06 | |
| Enamine | EN300-301612-0.1g |
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide |
1849283-80-2 | 95% | 0.1g |
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| Enamine | EN300-301612-0.25g |
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide |
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$367.0 | 2023-09-06 | |
| Enamine | EN300-301612-0.5g |
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide |
1849283-80-2 | 95% | 0.5g |
$579.0 | 2023-09-06 | |
| Enamine | EN300-301612-1.0g |
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide |
1849283-80-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-301612-2.5g |
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide |
1849283-80-2 | 95% | 2.5g |
$1454.0 | 2023-09-06 | |
| Enamine | EN300-301612-5.0g |
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide |
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| Enamine | EN300-301612-10.0g |
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide |
1849283-80-2 | 95% | 10.0g |
$3191.0 | 2023-02-26 |
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide Suppliers
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
Comprehensive Overview of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (CAS No. 1849283-80-2)
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide, with the CAS number 1849283-80-2, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This molecule features a pyrazole ring core substituted with a hydroxyethyl group and a carboxamide moiety, making it a versatile intermediate for drug discovery. Its unique structure enables applications in modulating biological pathways, particularly in inflammation and metabolic disorders, aligning with current trends in precision medicine and small-molecule therapeutics.
The compound’s synthetic versatility has spurred interest among chemists exploring heterocyclic scaffolds for kinase inhibitors or GPCR-targeted drugs. Recent studies highlight its potential in cancer immunotherapy and neurodegenerative disease research—topics frequently searched in academic and biotech circles. Researchers are investigating its ADMET properties (absorption, distribution, metabolism, excretion, toxicity) to optimize bioavailability, a critical factor in drug development pipelines.
From an industrial perspective, 1849283-80-2 is synthesized via multi-step organic reactions, often involving amide coupling or pyrazole alkylation. Its water-soluble hydroxyethyl group enhances formulation compatibility, addressing challenges in drug delivery systems—a hot topic in nanomedicine forums. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, ensuring purity for regulatory compliance.
Environmental and safety profiles of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide are rigorously evaluated under REACH and ICH guidelines. Unlike high-risk compounds, it demonstrates low ecotoxicity, fitting green chemistry principles. This aligns with growing searches for sustainable synthetic routes and biodegradable pharmaceuticals.
Market-wise, demand for pyrazole derivatives like this compound is rising due to their role in crop protection chemicals and veterinary medicines. Patent analyses reveal applications in diabetes management and anti-fibrotic agents, reflecting cross-industry relevance. Suppliers often list it under building blocks for medicinal chemistry, catering to high-throughput screening libraries.
Future directions include exploring its structure-activity relationships (SAR) via computational modeling—a trending search term among AI-driven drug design enthusiasts. Collaborative studies between academia and pharma giants could unlock its potential in personalized therapies, particularly for rare diseases with unmet medical needs.
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